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Compound of Interest

2-Ethyl-1H-imidazole-4-carboxylic
Compound Name: d
aci

Cat. No.: B1296882

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Ethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest to researchers
and professionals in drug development and medicinal chemistry. This document summarizes
predicted spectroscopic data, outlines detailed experimental protocols for its characterization,
and presents a logical workflow for these analytical procedures.

Introduction

2-Ethyl-1H-imidazole-4-carboxylic acid belongs to the imidazole class of compounds, which
are known for their diverse biological activities and are integral components of many
pharmaceutical agents. A thorough understanding of the spectroscopic characteristics of this
molecule is essential for its identification, purity assessment, and further development in
research settings. While experimentally obtained spectra for this specific compound are not
readily available in published literature, this guide provides predicted data based on the
analysis of its chemical structure and comparison with analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethyl-1H-imidazole-4-
carboxylic acid. These values are derived from computational models and data from
structurally similar imidazole derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-Ethyl-1H-imidazole-4-carboxylic acid

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Carboxylic acid (-
~12.5 Broad s 1H

COOH)
~7.6 S 1H Imidazole C5-H
~2.8 q 2H Methylene (-CHz-)
~1.3 t 3H Methyl (-CHs)

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data for 2-Ethyl-1H-imidazole-4-carboxylic acid

Chemical Shift (6, ppm)

Assignment

~165 Carboxylic acid (-COOH)
~150 Imidazole C2

~138 Imidazole C4

~118 Imidazole C5

~22 Methylene (-CHz)

~12 Methyl (-CHs)

Solvent: DMSO-de

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Ethyl-1H-imidazole-4-carboxylic acid
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Wavenumber (cm~—?) Vibration Type Functional Group
3100-2500 (broad) O-H Stretch Carboxylic acid
~3100 N-H Stretch Imidazole
2980-2850 C-H Stretch Ethyl group

~1700 C=0 Stretch Carboxylic acid
~1600 C=N Stretch Imidazole ring
~1550 C=C Stretch Imidazole ring

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Ethyl-1H-imidazole-4-carboxylic acid

mlz lon Type
141.0659 [M+H]+
163.0478 [M+NaJ*
139.0513 [M-H]~

M = Molecular Weight (140.14 g/mol )

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Ethyl-1H-imidazole-4-carboxylic acid. These procedures are based on standard analytical
techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-1H-imidazole-4-carboxylic
acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0.0 ppm).

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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» 'H NMR Acquisition:

o Acquire the spectrum at room temperature.

[¢]

Use a spectral width of 0-16 ppm.

[¢]

Apply a 90° pulse.

[e]

Set the relaxation delay to 5 seconds.

Co-add 16 scans.

o

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of 0-200 ppm.
o Set the relaxation delay to 2 seconds.
o Co-add 1024 scans.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum from 4000 cm~* to 400 cm™1,
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o Co-add 16 scans for both the background and sample spectra at a resolution of 4 cm~1.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent
such as methanol or acetonitrile. Further dilute this solution to approximately 10 pg/mL with
the same solvent.

¢ Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)
or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

e Acquisition:

o Introduce the sample into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z)
range of 50-500.

o Use nitrogen as the nebulizing and drying gas.

o Data Analysis: Determine the accurate mass of the molecular ions ([M+H]* and [M-H]~) and
compare it with the theoretical mass to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-Ethyl-1H-imidazole-4-carboxylic acid.
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Caption: Workflow for Spectroscopic Characterization.

This guide serves as a valuable resource for researchers and scientists involved in the
synthesis and characterization of 2-Ethyl-1H-imidazole-4-carboxylic acid and related
compounds, providing a foundational understanding of its key spectroscopic features and the
methodologies to obtain them.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1H-imidazole-4-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296882#2-ethyl-1h-imidazole-4-carboxylic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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